1H-Indazole-3-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-propanol is a heterocyclic compound that features an indazole ring fused with a propanol group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the indazole ring, which contains two nitrogen atoms, makes these compounds particularly interesting for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-propanol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of 3-nitroindazole derivatives using suitable reducing agents such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1H-Indazole-3-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Indazole-3-propanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The indazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds with the target proteins, thereby modulating their activity. This compound has been shown to affect pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxaldehyde
- 1H-Indazole-3-amine
- 2H-Indazole
Comparison: 1H-Indazole-3-propanol is unique due to the presence of the propanol group, which imparts distinct physicochemical properties compared to its analogs. For example, 1H-Indazole-3-carboxaldehyde contains an aldehyde group, making it more reactive in condensation reactions. 1H-Indazole-3-amine, on the other hand, has an amine group, which can participate in different types of hydrogen bonding and nucleophilic substitution reactions .
Properties
CAS No. |
1268520-73-5 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2H-indazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-10-8-4-1-2-5-9(8)11-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
InChI Key |
TUAOYARZDJJOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.